molecular formula C17H17N5O5S2 B2668506 ethyl 4-(2-((E)-4-oxo-2-((E)-(2-oxothiazolidin-4-ylidene)hydrazono)thiazolidin-5-yl)acetamido)benzoate CAS No. 868155-13-9

ethyl 4-(2-((E)-4-oxo-2-((E)-(2-oxothiazolidin-4-ylidene)hydrazono)thiazolidin-5-yl)acetamido)benzoate

Cat. No. B2668506
CAS RN: 868155-13-9
M. Wt: 435.47
InChI Key: XIFVJVKFEBOYGB-UHFFFAOYSA-N
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Description

Ethyl 4-(2-((E)-4-oxo-2-((E)-(2-oxothiazolidin-4-ylidene)hydrazono)thiazolidin-5-yl)acetamido)benzoate is a useful research compound. Its molecular formula is C17H17N5O5S2 and its molecular weight is 435.47. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Pyrrolo[2,1-b]thiazol-3-one Derivatives

Research demonstrates the reaction of ethyl [4-oxo-3-(2-oxo-2-arylethyl)thiazolidin-2-ylidene]acetates with substituted benzaldehydes, leading to the synthesis of pyrrolothiazoles. These pyrrolothiazoles' structures were confirmed by X-ray crystallographic studies (Tverdokhlebov et al., 2005).

Aldose Reductase Inhibition

A study synthesized and evaluated oxothiazolidine benzoate and acetate derivatives as inhibitors of aldehyde reductase (ALR1) and aldose reductase (ALR2). These compounds, including ethyl 4-[2-benzamido-5-(2-methoxy-2-oxyethylidene)-4-oxothiazolidin-3-yl]benzoates, were found to inhibit these enzymes, suggesting potential applications in addressing long-term diabetic complications (Saeed et al., 2014).

Antimicrobial Activities

Various derivatives of thiazolidinone, including 2-(5-oxothiazolidinone)-cyanoacetamido derivatives, have been synthesized and evaluated for their antimicrobial properties. Some of these compounds exhibited promising activities against different microbial strains (Gouda et al., 2010).

Synthesis of Thiazolo[3,2-a]pyridines

Research has been conducted on the synthesis of (Z)-ethyl 2-[((Z)-2-(E)-arylidenehydrazono)-4-oxo-thiazolidine-5-ylidene]acetates, exploring different synthetic methods and investigating the NMR of the products. This research contributes to the understanding of the synthesis and properties of these thiazolidine derivatives (Aly et al., 2014).

Anticancer Activity

4-Thiazolidinones with a benzothiazole moiety have been screened for antitumor activities. Certain derivatives showed activity against various cancer cell lines, indicating their potential as anticancer agents (Havrylyuk et al., 2010).

properties

IUPAC Name

ethyl 4-[[2-[(2E)-4-oxo-2-[(E)-(2-oxo-1,3-thiazolidin-4-ylidene)hydrazinylidene]-1,3-thiazolidin-5-yl]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O5S2/c1-2-27-15(25)9-3-5-10(6-4-9)18-13(23)7-11-14(24)20-16(29-11)22-21-12-8-28-17(26)19-12/h3-6,11H,2,7-8H2,1H3,(H,18,23)(H,19,21,26)(H,20,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIFVJVKFEBOYGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)NC(=NN=C3CSC(=O)N3)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CC2C(=O)N/C(=N\N=C\3/CSC(=O)N3)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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